(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
Description
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (CAS: 2061996-57-2) is a chiral amine derivative with a 3,5-dimethoxyphenyl substituent. Its molecular formula is C₁₁H₁₇ClNO₂ (including the hydrochloride moiety), and it has a molecular weight of 231.72 g/mol . The compound’s IUPAC name is (1S)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride, and it is characterized by:
The compound is used as a pharmaceutical intermediate in medicinal chemistry and drug discovery, particularly in synthesizing enantiomerically pure molecules . It is typically stored at room temperature, protected from moisture, and handled with caution due to hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Properties
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWSVJFSUQWPMZ-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with a suitable amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethoxybenzaldehyde, while reduction could produce various amines or alcohols.
Scientific Research Applications
Receptor Binding Studies
Research indicates that (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride exhibits potential as a ligand in receptor binding studies. Its structural features enhance binding affinity towards specific receptors, making it a candidate for exploring treatments for neurological disorders. The compound's interactions with molecular targets such as serotonin receptors have been investigated for their implications in mood regulation and anxiety disorders .
Therapeutic Potential
The compound has been studied for its effects on learning and memory enhancement in mammalian models. Initial clinical trials suggest that it may improve cognitive functions in patients with cognitive impairments or neurodegenerative diseases .
Case Study 1: Cognitive Enhancement
A study evaluated the effects of this compound on learning capacity in animal models. Results indicated significant improvements in avoidance responses and overall cognitive performance when administered at therapeutic doses .
Case Study 2: Neurological Disorders
In another investigation focusing on mood disorders, this compound was shown to modulate serotonin receptor activity, leading to potential anxiolytic effects. This study highlights its role in developing new treatments for anxiety-related conditions .
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects
Chain Length and Stereochemistry
- Propane vs. Ethane Chains : The target compound’s propane chain provides greater conformational flexibility compared to ethanamine derivatives (e.g., CAS 1304771-27-4), which may enhance binding affinity to target receptors .
- Enantiomeric Specificity : The (S)-enantiomer (target compound) may exhibit distinct biological activity compared to its (R)-counterparts (e.g., CAS 473733-16-3), as chirality influences interactions with enzymes or receptors .
Substitution Patterns
- 3,5-Dimethoxy vs.
Biological Activity
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, also known as a dimethoxyphenyl derivative, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including enzyme and receptor modulation, which may have implications in pharmacology and therapeutic applications.
The molecular formula of this compound is C12H17ClN2O2, with a molecular weight of approximately 231.72 g/mol. The compound features a propan-1-amine structure substituted with a 3,5-dimethoxyphenyl group. Its synthesis can be achieved through various methods, including reductive amination and other organic reactions that utilize the amine and aromatic functionalities of the compound.
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin receptors and dopamine transporters, potentially influencing neurotransmitter levels and signaling pathways.
Key Mechanisms:
- Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors, affecting neurotransmitter release.
- Enzyme Modulation: It has been suggested that this compound can modulate enzyme activities relevant to various metabolic pathways.
Biological Activity
Research into the biological activity of this compound has revealed several noteworthy findings:
1. Neuropharmacological Effects
Studies indicate potential applications in treating mood disorders due to its interaction with serotonin receptors. This suggests a role in enhancing mood or alleviating symptoms associated with depression.
2. Antimicrobial Properties
While not extensively studied for antimicrobial activity directly, derivatives of similar compounds have shown promising results against various pathogens. For instance, related compounds have demonstrated significant antibacterial effects with low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substitution patterns on the aromatic ring can lead to significant changes in receptor affinity and efficacy .
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Key areas for future investigation include:
- In Vivo Studies: To assess therapeutic efficacy and safety profiles.
- Detailed SAR Analysis: To identify optimal modifications that enhance desired biological activities.
- Broader Pharmacological Profiles: Exploring interactions with additional neurotransmitter systems beyond serotonin and dopamine.
Q & A
Q. What are the recommended methods for synthesizing (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride?
The synthesis typically involves chiral resolution of racemic mixtures or enantioselective reduction. For example:
- Chiral intermediates : Use (S)-configured starting materials, such as chiral amines, to ensure stereochemical fidelity. Reductive amination with sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C) can yield the desired enantiomer .
- Reagents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ketone reduction, followed by HCl salt formation .
- Validation : Confirm enantiomeric purity via chiral HPLC with columns like Chiralpak AD-H or OD-H .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : NMR (<sup>1</sup>H, <sup>13</sup>C) to verify the 3,5-dimethoxyphenyl group and amine proton signals.
- Purity assessment : HPLC with UV detection (e.g., 254 nm) or UPLC-MS for trace impurity profiling .
- Chiral analysis : Polarimetry or circular dichroism (CD) to validate the (S)-configuration .
Q. What are the optimal storage conditions to ensure stability?
- Store at 2–8°C in a desiccator to prevent hydrolysis of the methoxy groups or amine hydrochloride degradation .
- Use amber vials to protect against photodegradation and avoid prolonged exposure to oxygen .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral auxiliaries : Employ (S)-proline or other chiral catalysts in asymmetric synthesis .
- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the undesired enantiomer .
- AI-driven synthesis planning : Tools like PubChem’s retrosynthesis analysis can propose enantioselective routes using databases like Reaxys or Pistachio .
Q. How should researchers resolve contradictions in reported biological activity data?
- Receptor binding assays : Compare affinity for targets like serotonin or dopamine receptors using radioligand binding studies. Contradictions may arise from differences in assay conditions (e.g., pH, temperature) .
- Metabolic stability testing : Evaluate hepatic microsomal stability to identify metabolite interference .
- Batch variability analysis : Use LC-MS to confirm compound integrity across experimental replicates .
Q. What is the compound’s stability under varying pH and temperature conditions?
- Acidic/alkaline conditions : Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours). Monitor via HPLC for decomposition products like 3,5-dimethoxybenzaldehyde .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, but prolonged storage above 25°C accelerates racemization .
Q. How does the compound interact with neurotransmitter systems?
Q. What are the environmental and disposal considerations for this compound?
- Ecotoxicity : Follow ECHA guidelines for amine hydrochlorides. Avoid aqueous release due to potential aquatic toxicity; use activated carbon filtration for waste streams .
- Disposal : Incinerate at certified facilities with scrubbing systems for HCl emissions. Document disposal per REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
